molecular formula C9H17O6P B4891788 1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate

Cat. No.: B4891788
M. Wt: 252.20 g/mol
InChI Key: XAQIMZALXDQEAW-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate is an organic compound with a complex structure that includes both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate typically involves the esterification of butanedioic acid derivatives with ethoxy(methyl)phosphoryl reagents. One common method involves the reaction of dimethyl butanedioate with ethoxy(methyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 1,4-dimethyl 2-[hydroxy(methyl)phosphoryl]butanedioic acid.

    Reduction: Formation of 1,4-dimethyl 2-[methylphosphine oxide]butanedioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical applications, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphate-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl butanedioate: Lacks the phosphonate group, making it less versatile in certain applications.

    Ethyl 2-[ethoxy(methyl)phosphoryl]butanoate: Similar structure but with different ester groups, affecting its reactivity and applications.

    1,4-Dibenzyl 2-[ethoxy(methyl)phosphoryl]butanedioate: Contains benzyl groups, which can influence its solubility and interaction with biological targets.

Uniqueness

1,4-Dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate is unique due to the presence of both ester and phosphonate groups, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Properties

IUPAC Name

dimethyl 2-[ethoxy(methyl)phosphoryl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-5-15-16(4,12)7(9(11)14-3)6-8(10)13-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQIMZALXDQEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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